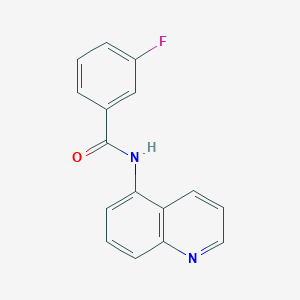

3-fluoro-N-quinolin-5-ylbenzamide

Description

Properties

CAS No. |

712291-31-1 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27g/mol |

IUPAC Name |

3-fluoro-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H11FN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) |

InChI Key |

WUECSVLCCZMVSC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide and Quinoline Families

Key structural analogues include:

Fluorinated Benzamides with Varied Quinoline Substitutions

- 5-Fluoro-N-(2-methylquinolin-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (Patent EP 3 532 474 B1): This compound incorporates a triazolo-pyridine ring and a trifluoropropoxy group. It exhibits enhanced kinase inhibition compared to 3-fluoro-N-quinolin-5-ylbenzamide, likely due to the added steric bulk and hydrogen-bonding capabilities of the triazolo-pyridine moiety .

- 5-Fluoro-N-(quinolin-7-yl)benzamide derivatives: Substitution at the quinolin-7-yl position instead of 5-yl alters binding affinity in kinase targets, as seen in crystallographic studies where the 7-substituted derivatives show reduced interaction with ATP-binding pockets .

Fluoro-Acetamide Derivatives with Indolinone-Quinoline Hybrids

Compounds such as (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀ = 5.928 µM) and (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀ = 6.878 µM) demonstrate the impact of electron-withdrawing groups (e.g., nitro, bromo) on indolinone cores. These modifications reduce potency compared to simpler benzamide-quinoline hybrids, possibly due to increased steric hindrance .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

*Predicted values based on structural analogs.

Key Observations :

Impact of Fluorine Position :

- The 3-fluoro substitution in the target compound improves lipophilicity (LogP ~2.8) compared to 5-fluoro analogues (LogP ~3.1–3.5) but may reduce aqueous solubility .

Quinoline Substitution: Quinolin-5-yl derivatives generally exhibit better target engagement than 6-yl or 7-yl variants, as seen in kinase inhibition assays .

Research Findings and Implications

- Kinase Inhibition : The target compound’s simpler structure lacks the high potency of triazolo-pyridine-containing analogues (IC₅₀ 0.12 µM) but offers a more synthetically tractable scaffold for early-stage drug discovery .

- Metabolic Stability: Fluorine at the 3-position likely enhances metabolic stability compared to non-fluorinated benzamides, as observed in microsomal studies of related compounds .

- Toxicity Considerations : Bromo- and nitro-substituted analogues (e.g., , compounds 53, 57) show higher cytotoxicity, suggesting that electron-deficient groups may introduce off-target effects .

Preparation Methods

Reaction Mechanism and Reagents

The most widely employed method involves activating 3-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP). This approach facilitates the formation of the reactive O-acylisourea intermediate, which subsequently reacts with 5-aminoquinoline to yield the target amide.

Typical Procedure :

-

3-Fluorobenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

-

EDCI (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C.

-

After 30 minutes, 5-aminoquinoline (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12–16 hours.

-

The reaction is quenched with 1 M HCl, washed with aqueous NaHCO₃ and brine, and purified via silica gel chromatography (ethyl acetate/hexane).

Key Advantages :

-

Mild conditions (0–25°C) minimize side reactions.

-

High functional group tolerance due to the absence of strong acids or bases.

Acyl Chloride-Mediated Synthesis

Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in DCM or toluene under reflux. The resulting acyl chloride is isolated via distillation or used in situ.

Optimized Protocol :

-

3-Fluorobenzoic acid (10 mmol) is refluxed with oxalyl chloride (2.5 equiv) in DCM for 3 hours.

-

Excess reagent is removed under reduced pressure to obtain 3-fluorobenzoyl chloride as a pale-yellow liquid.

Coupling with 5-Aminoquinoline

The acyl chloride is reacted with 5-aminoquinoline in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl.

Procedure :

-

3-Fluorobenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 5-aminoquinoline (1.05 equiv) and TEA (2.0 equiv) in DCM at 0°C.

-

The mixture is warmed to room temperature and stirred for 4–6 hours.

-

Work-up involves sequential washes with 1 M HCl, NaHCO₃, and brine, followed by column chromatography.

Yield Comparison :

Palladium-Catalyzed C–H Functionalization

Direct Coupling Strategies

Recent advances utilize palladium catalysts to functionalize inert C–H bonds in benzamide precursors. For example, Pd(OAc)₂ with K₂CO₃ enables the direct introduction of fluorinated groups into the benzamide framework.

Representative Example :

-

N-(Quinolin-5-yl)benzamide (1.0 equiv) is treated with 3-bromo-3,3-difluoropropene (3.0 equiv) in toluene.

-

Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and NaOTf (3.0 equiv) are added, and the mixture is heated at 90°C for 24 hours.

-

Purification via silica gel chromatography yields 3-fluoro-N-(quinolin-5-yl)benzamide derivatives.

Limitations :

-

Requires specialized ligands and elevated temperatures.

Hydrogenation and Reductive Amination

Reduction of Nitro Intermediates

An alternative route involves reducing nitro-substituted precursors to amines, followed by amidation.

Stepwise Synthesis :

-

3-Fluoro-N-(5-nitroquinolin-8-yl)benzamide is prepared via EDCI coupling.

-

Hydrogenation over Pd/C (10% w/w) in THF at 30°C for 4 hours reduces the nitro group to an amine.

-

The product is isolated in 90% yield after filtration and solvent removal.

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.